molecular formula C9H14N2O2 B2488969 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile CAS No. 219620-30-1

3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile

Cat. No.: B2488969
CAS No.: 219620-30-1
M. Wt: 182.223
InChI Key: MVTWXVWAQWYWIM-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile is a chemical compound with the CAS Registry Number 219620-30-1 and a molecular formula of C9H14N2O2 . It features a morpholine ring substituted at the 2 and 6 positions with methyl groups and terminated with a cyanoacetyl functional group . This structure classifies it as a valuable nitrile and amide-containing building block in organic synthesis and medicinal chemistry research. The compound is typically offered as a solid and should be stored at -20°C for long-term stability (1-2 years), with transportation recommended at 0°C . Researchers are advised to handle this material with appropriate safety precautions, including wearing protective gloves, eye protection, and clothing, and to ensure all procedures are conducted in a well-ventilated hood . As a specialized synthon, its core application lies in its potential as a precursor for the development of more complex molecules, particularly in pharmaceutical research where the morpholine moiety is a common pharmacophore . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTWXVWAQWYWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile typically involves the reaction of 2,6-dimethylmorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the Mannich reaction, where 2,6-dimethylmorpholine reacts with formaldehyde and a nitrile compound to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile, a compound with the CAS number 219620-30-1, has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile is characterized by its morpholine ring and a cyano group, which contribute to its biological activity. The presence of the oxo group enhances its reactivity, making it a candidate for various chemical transformations and biological interactions.

Pharmaceutical Research

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of inflammatory diseases and metabolic disorders.

  • Anti-inflammatory Properties : Research indicates that compounds similar to 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile may exhibit anti-inflammatory effects by modulating cytokine production. For instance, derivatives of similar structures have been shown to inhibit inflammatory pathways relevant to diseases such as rheumatoid arthritis and multiple sclerosis .

Agrochemical Applications

There is emerging interest in the use of this compound in agrochemicals. Its ability to act as a growth regulator or pest deterrent could provide innovative solutions in agricultural practices.

  • Pest Control : Preliminary studies suggest that compounds with similar functional groups can affect the growth and reproduction of certain pests, indicating potential applications in developing eco-friendly pesticides .

Material Science

The unique properties of 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile also make it suitable for material science applications, particularly in polymer chemistry.

  • Polymer Synthesis : The compound can be utilized as a monomer or additive in the synthesis of polymers that require specific mechanical or thermal properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental factors .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the effects of various morpholine derivatives on cytokine levels in animal models of inflammation. The results indicated that compounds similar to 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile significantly reduced levels of pro-inflammatory cytokines, suggesting a promising therapeutic role in inflammatory diseases .

Case Study 2: Agrochemical Potential

In an experimental setup, researchers tested the efficacy of morpholine-based compounds on crop yield and pest resistance. The findings revealed that these compounds improved plant resilience against common pests while enhancing overall growth rates compared to untreated controls .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Pharmaceutical ResearchAnti-inflammatory effects ,
Agrochemical ApplicationsPest control and growth enhancement
Material ScienceImproved polymer properties

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 3-oxopropanenitrile core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Synthesis Yield Melting Point Key Applications
3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile 2,6-Dimethylmorpholine N/A (Discontinued) N/A Intermediate for JAK inhibitors
3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile () 2-Thienyl, pyridyl 50% 192°C Not specified; likely materials science
3-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile () Trifluoromethyl, imidazopyrrolopyrazine 15% N/A Pharmaceutical lead compound
3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile () Pyrrolopyrimidine, spirocyclic N/A N/A JAK inhibitor (cocrystal formulation)

Spectroscopic and Physicochemical Properties

  • IR/NMR Data : The thienyl-pyridyl analog () shows distinct IR peaks at 2214 cm⁻¹ (C≡N), 1703 cm⁻¹ (C=O), and 1592 cm⁻¹ (C=N), with ^1H NMR signals for aromatic protons (δ=7.02–8.10 ppm) . Comparable data for the target compound are absent, but morpholine derivatives typically exhibit strong C=O and C≡N signals near 1700 cm⁻¹ and 2200 cm⁻¹, respectively.
  • Solubility and Stability : The discontinued status of the target compound may reflect poor solubility or stability under standard conditions . Piperidine-based analogs () incorporate trifluoromethyl or imidazopyrrolopyrazine groups, likely enhancing lipophilicity and metabolic stability for drug development .

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with two methyl groups and a nitrile functional group. Its molecular formula is C9H12N2OC_9H_{12}N_2O, and it has specific properties that influence its interaction with biological systems.

Research indicates that 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile may act as an inhibitor of certain kinases, which are pivotal in various signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells. The compound's structure allows it to interact with ATP-binding sites in kinases, potentially disrupting their function.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Inhibition of cell cycle progression
HeLa (Cervical Cancer)12Activation of caspase pathways

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate cytokine production and inhibit the activation of NF-kB pathways, which are crucial in inflammatory responses.

Study 1: Anticancer Activity

A study conducted on the efficacy of 3-(2,6-Dimethylmorpholin-4-yl)-3-oxopropanenitrile against breast cancer cells showed significant inhibition of cell growth. The researchers reported that treatment with the compound led to a reduction in tumor size in xenograft models, suggesting its potential for therapeutic use.

Study 2: Anti-inflammatory Response

Another investigation focused on the compound's role in reducing inflammation in a mouse model of arthritis. The results indicated a marked decrease in inflammatory markers and improved joint function following treatment with the compound over a four-week period.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2,6-dimethylmorpholin-4-yl)-3-oxopropanenitrile, and how can reaction parameters be optimized?

  • Methodology : Acylation of morpholine derivatives using acyl chlorides or ketone precursors under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) is a common approach. For example, acetyl chloride can react with morpholine intermediates in dichloromethane, followed by purification via silica gel chromatography or recrystallization . Optimization involves stepwise addition of reagents and monitoring reaction progress via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the morpholine ring (e.g., δ 3.3–4.9 ppm for methylene/methine protons) and nitrile group (no direct proton signal but inferred from IR).
  • FT-IR : Detect the C≡N stretch (~2200–2260 cm⁻¹) and carbonyl (C=O) stretch (~1650–1750 cm⁻¹).
  • UV-Vis : Assess conjugation effects involving the nitrile and morpholine moieties (e.g., λmax ~250–300 nm) .

Q. How can computational chemistry tools aid in predicting the reactivity and stability of 3-(2,6-dimethylmorpholin-4-yl)-3-oxopropanenitrile?

  • Methodology : Density Functional Theory (DFT) calculations can evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui indices and Electron Localization Function (ELF) maps help identify reactive regions. Molecular docking studies (e.g., AutoDock Vina) assess potential interactions with biological targets like kinases .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies improve the selectivity of this compound toward JAK isoforms (e.g., JAK1 vs. JAK2)?

  • Methodology : Introduce steric or electronic modifications to the morpholine ring or nitrile group. For example:

  • Replace 2,6-dimethyl groups with bulkier substituents to enhance steric hindrance and isoform selectivity.
  • Test derivatives in kinase profiling assays (e.g., IC₅₀ determination) and compare with reference inhibitors like tofacitinib .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of derivatives of this compound?

  • Methodology :

  • ADME Optimization : Measure solubility, metabolic stability (e.g., microsomal assays), and plasma protein binding.
  • Pharmacokinetic Studies : Conduct rodent PK trials to assess bioavailability and half-life.
  • In Vivo Models : Use collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models to correlate target engagement with efficacy .

Q. What experimental and computational approaches are suitable for analyzing metabolic pathways and potential toxicity?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify cytochrome P450-mediated metabolites via LC-HRMS.
  • hERG Assays : Evaluate cardiac toxicity risks using patch-clamp electrophysiology.
  • QSAR Models : Predict toxicity endpoints (e.g., Ames test, LD₅₀) using software like Derek Nexus .

Data Analysis and Validation

Q. How should researchers validate purity and stability of 3-(2,6-dimethylmorpholin-4-yl)-3-oxopropanenitrile under varying storage conditions?

  • Methodology :

  • HPLC-PDA : Monitor degradation products over time (e.g., at 4°C, 25°C, and 40°C).
  • Karl Fischer Titration : Measure water content to assess hygroscopicity.
  • X-ray Diffraction (XRD) : Confirm crystallinity and polymorphic stability .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test).
  • Bootstrap Analysis : Estimate confidence intervals for potency metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.